3-chloropropylphosphonic Acid

Description

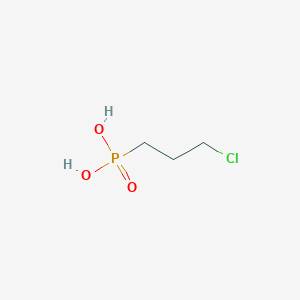

Structure

3D Structure

Properties

IUPAC Name |

3-chloropropylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClO3P/c4-2-1-3-8(5,6)7/h1-3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUAATVSKKHVVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50448317 | |

| Record name | Phosphonic acid, (3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13317-09-4 | |

| Record name | Phosphonic acid, (3-chloropropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50448317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloropropylphosphonic Acid

Direct Synthesis Approaches

Direct synthesis methods are fundamental to producing 3-chloropropylphosphonic acid. These typically involve creating a precursor, such as a phosphonate (B1237965) ester, which is then converted to the final phosphonic acid.

A common and effective method for obtaining this compound is through the hydrolysis of its corresponding dialkyl esters. This process involves cleaving the two ester groups, typically under acidic conditions, to yield the free phosphonic acid. The choice of the alkyl group on the phosphonate ester (e.g., methyl or ethyl) can influence reaction conditions.

The synthesis of this compound can be achieved via the hydrolysis of dimethyl 3-chloropropylphosphonate. Research has demonstrated that this conversion can be effectively carried out using a strong acid. In a documented procedure, dimethyl-3-chloropropylphosphonate is treated with concentrated hydrochloric acid and heated to facilitate the removal of the methyl groups. core.ac.uk The reaction mixture is typically refluxed for several hours to ensure complete conversion. After the reaction, the solvent and volatile byproducts are removed, often under reduced pressure, to isolate the crude phosphonic acid, which can be further purified.

Table 1: Hydrolysis of Dimethyl 3-Chloropropylphosphonate core.ac.uk

| Parameter | Details |

| Starting Material | Dimethyl-3-chloropropylphosphonate |

| Reagent | Hydrochloric Acid (37%) |

| Reaction | Acid-catalyzed hydrolysis |

| Outcome | This compound |

Analogous to the hydrolysis of the dimethyl ester, diethyl (3-chloropropyl)phosphonate serves as another key precursor for this compound. researchgate.netalfa-chemistry.com The general principle involves the acid-catalyzed cleavage of the ethyl ester bonds. Strong acids such as hydrochloric acid or hydrobromic acid are typically employed for this purpose. researchgate.netgoogle.com The reaction requires heating over an extended period to drive the hydrolysis to completion. The higher boiling point of the resulting ethanol (B145695) compared to methanol (B129727) may necessitate slightly more stringent conditions than those used for the dimethyl ester. The final product is isolated after the removal of the acidic medium and the ethanol byproduct.

Table 2: General Conditions for Diethyl (3-Chloropropyl)phosphonate Hydrolysis

| Parameter | Details |

| Starting Material | Diethyl (3-chloropropyl)phosphonate |

| Reagent | Strong mineral acid (e.g., HCl, HBr) |

| Reaction | Acid-catalyzed hydrolysis |

| Outcome | This compound |

The formation of the carbon-phosphorus bond is a critical step in the synthesis of phosphonic acids. The Michaelis-Arbuzov reaction is a powerful and widely used method for this purpose, involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide. organic-chemistry.orgwikipedia.org

A well-established route to the precursors of this compound involves the Michaelis-Arbuzov reaction between a trialkyl phosphite and 1-bromo-3-chloropropane. researchgate.net In this reaction, the phosphorus atom of the trialkyl phosphite acts as a nucleophile, attacking the more reactive carbon atom, which is the one bonded to the bromine atom. bohrium.com This selectivity occurs because the carbon-bromine bond is more labile than the carbon-chlorine bond.

The reaction is typically performed by heating the trialkyl phosphite (such as triethyl phosphite) with 1-bromo-3-chloropropane. researchgate.net The initial nucleophilic attack results in the formation of a phosphonium (B103445) salt intermediate. wikipedia.org Subsequently, a halide ion dealkylates the intermediate, leading to the formation of the stable dialkyl (3-chloropropyl)phosphonate and an alkyl halide byproduct. organic-chemistry.org The resulting phosphonate ester can then be hydrolyzed as described previously to yield this compound.

Table 3: Michaelis-Arbuzov Reaction for Diethyl 3-Chloropropylphosphonate Synthesis researchgate.net

| Parameter | Details |

| Substrate | 1-Bromo-3-chloropropane |

| Reagent | Triethyl phosphite |

| Reaction Type | Michaelis-Arbuzov Reaction |

| Conditions | Slow addition of phosphite to boiling 1-bromo-3-chloropropane, followed by distillation. |

| Product | Diethyl 3-chloropropylphosphonate |

Reaction of Halogenated Alkanes with Phosphorus Reagents

Derivatization Strategies for this compound

Once synthesized, this compound can be chemically modified to produce various derivatives. These derivatization reactions typically target the phosphonic acid functional group, converting it into esters, amides, or other related structures, which can be useful for subsequent synthetic steps or for modulating the compound's properties. nih.govnih.gov

A common derivatization is esterification. For instance, the phosphonic acid can be reacted with an alcohol in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and an acylation catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov This method facilitates the formation of phosphonate esters under relatively mild conditions. Another approach involves converting the phosphonic acid to a more reactive intermediate, such as a phosphonic dichloride, using reagents like thionyl chloride or oxalyl chloride. This activated species can then readily react with alcohols or amines to form the corresponding esters or phosphonamides. Such strategies are fundamental in synthetic organic chemistry for building more complex molecules from a phosphonic acid scaffold. libretexts.orgsigmaaldrich.com

Conversion to Thiolated Phosphonic Acids

The introduction of a thiol group into the propyl chain of this compound opens up avenues for further functionalization and application, particularly in areas requiring surface modification or interaction with biological systems.

A common and effective method for converting alkyl halides to thiols involves the use of thiourea (B124793). wikipedia.org This reaction proceeds through the formation of a stable intermediate, an isothiouronium salt, which is subsequently hydrolyzed to yield the desired thiol. In the case of this compound, the nucleophilic sulfur atom of thiourea attacks the carbon atom bearing the chlorine, displacing the chloride ion.

The reaction can be summarized in two main steps:

Formation of the Isothiouronium Salt : this compound is reacted with thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride to form S-(3-phosphonopropyl)isothiouronium chloride.

Hydrolysis : The resulting isothiouronium salt is then hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide), to yield 3-mercaptopropylphosphonic acid. wikipedia.org This step cleaves the C-S bond of the isothiouronium intermediate, releasing the thiol and urea (B33335) as a byproduct.

This two-step process is a well-established method for the preparation of thiols from alkyl halides due to its reliability and the crystalline nature of the isothiouronium salt intermediate, which can often be purified before hydrolysis. wikipedia.org

| Reactant | Reagent(s) | Product |

| This compound | 1. Thiourea (CS(NH₂)₂) 2. Base (e.g., NaOH) for hydrolysis | 3-Mercaptopropylphosphonic Acid |

Formation of Acid Halide Derivatives

The conversion of phosphonic acids into their corresponding acid halides dramatically increases their reactivity, making them valuable intermediates for the synthesis of esters, amides, and other derivatives.

Phosphorus pentachloride (PCl₅) is a powerful chlorinating agent used to convert carboxylic acids and their analogues, such as phosphonic acids, into their corresponding acid chlorides. beilstein-journals.orgmdpi.com The reaction with a phosphonic acid, which has two hydroxyl groups on the phosphorus atom, results in the formation of a phosphonic dichloride.

When this compound is treated with phosphorus pentachloride, both hydroxyl groups are replaced by chlorine atoms. The reaction produces 3-chloropropylphosphonic dichloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. mdpi.com

General Reaction: R-PO(OH)₂ + 2 PCl₅ → R-POCl₂ + 2 POCl₃ + 2 HCl

This transformation is significant as the resulting 3-chloropropylphosphonic dichloride is a highly reactive electrophile, susceptible to nucleophilic attack, thereby allowing for the facile introduction of the 3-chloropropylphosphonyl moiety into a wide range of molecules.

| Reactant | Reagent | Product | Byproducts |

| This compound | Phosphorus Pentachloride (PCl₅) | 3-Chloropropylphosphonic Dichloride | Phosphorus Oxychloride (POCl₃), Hydrogen Chloride (HCl) |

Asymmetric Synthesis Approaches Involving Chiral Intermediates

Asymmetric synthesis is crucial for the preparation of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral synthons derived from this compound play a key role in these synthetic strategies.

The creation of stereocenters in phosphonate compounds can be achieved through the use of chiral auxiliaries or stereoselective reactions. A notable example is the synthesis of chiral hydroxyphosphonates.

Optically pure di(1R,2S,5R)-menthyl 2-hydroxy-3-chloropropylphosphonate serves as a valuable chiral synthon for the asymmetric synthesis of various biologically important hydroxyphosphonates. Its synthesis is achieved through the stereoselective reduction of the corresponding ketophosphonate, di(1R,2S,5R)-menthyl 2-oxo-3-chloropropylphosphonate.

The key step in this synthesis is the reduction of the keto group, which is performed using a chiral reducing agent. A complex formed from sodium borohydride (B1222165) and either (R,R)-(+)-tartaric acid or (S,S)-(-)-tartaric acid can be used to achieve high diastereoselectivity, yielding the corresponding (S)- or (R)-2-hydroxy-3-chloropropylphosphonate, respectively. wikipedia.org This reaction proceeds under the influence of double asymmetric induction, leading to high optical and chemical yields of the desired stereochemically pure hydroxyphosphonate.

This chiral synthon has been successfully utilized in the multigram scale synthesis of several enantiomerically pure products, demonstrating its utility in asymmetric synthesis.

| Precursor | Chiral Reagent | Product |

| di(1R,2S,5R)-menthyl 2-oxo-3-chloropropylphosphonate | Chiral complex of NaBH₄ and Tartaric Acid | Di(1R,2S,5R)-menthyl (S)- or (R)-2-hydroxy-3-chloropropylphosphonate |

Stereoselective Formation of Organophosphorus Compounds

The development of stereoselective synthetic methods for organophosphorus compounds is a significant area of research, driven by the need for enantiomerically pure pharmaceuticals, agrochemicals, and materials. thieme-connect.com Chirality in these molecules can reside at the phosphorus atom or, more commonly, at a carbon atom within the organic moiety. The biological activity of phosphonic acids, for instance, often depends on the absolute configuration of the α-carbon atom. researchgate.net Consequently, methods that can control the three-dimensional arrangement of atoms during synthesis are of paramount importance. These methods often employ chiral catalysts, auxiliaries, or reagents to influence the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer over others. mdpi.com

Asymmetric Reduction of Ketophosphonates

A powerful strategy for synthesizing chiral α-hydroxyphosphonates is the asymmetric reduction of their corresponding prochiral ketophosphonates. This transformation introduces a stereogenic center at the α-carbon, and its control is crucial for accessing optically active building blocks.

A noteworthy application of this methodology is the synthesis of stereochemically pure di(1R,2S,5R)-menthyl (S)- and (R)-2-hydroxy-3-chloropropylphosphonates. thieme-connect.com These compounds are valuable chiral synthons derived from a precursor of this compound. The synthesis involves the diastereoselective reduction of di(1R,2S,5R)-menthyl 2-keto-3-chloropropylphosphonate. mdpi.com The use of a chiral reducing agent, formed from sodium borohydride and a chiral natural acid like tartaric acid, allows for effective control of the stereochemistry at the newly formed hydroxyl-bearing carbon center. arkat-usa.org

The reduction of the achiral diethyl 2-keto-3-chloropropylphosphonate with a complex of sodium borohydride and (R,R)-tartaric acid has been shown to produce the corresponding (S)-hydroxyphosphonate with an 80% enantiomeric excess (ee). arkat-usa.org Even greater stereoselectivity can be achieved through a "double matched" asymmetric induction, where the ketophosphonate substrate itself contains a chiral auxiliary. When di-(1R,2S,5R)-menthyl 2-keto-3-chloropropylphosphonate is reduced, the inherent chirality of the menthyl groups influences the stereochemical outcome, leading to the formation of the corresponding hydroxyphosphonates with up to 96% diastereomeric excess (de). mdpi.comarkat-usa.org The resulting (S)- and (R)-2-hydroxy-3-chloropropylphosphonate dimenthyl esters can then be hydrolyzed to the enantiopure (S)- and (R)-2-hydroxy-3-chloropropylphosphonic acids. arkat-usa.org

Table 1: Asymmetric Reduction of 2-Keto-3-chloropropylphosphonates

| Substrate | Chiral Reagent | Product Configuration | Stereoselectivity (ee/de) | Reference |

|---|---|---|---|---|

| Diethyl 2-keto-3-chloropropylphosphonate | NaBH₄ / (R,R)-Tartaric Acid | (S) | 80% ee | arkat-usa.org |

| Di(1R,2S,5R)-menthyl 2-keto-3-chloropropylphosphonate | NaBH₄ / (R,R)-Tartaric Acid | (S) | 96% de | mdpi.comarkat-usa.org |

Asymmetric Synthesis of Polyfluoroalkylated α-Aminophosphonic Acid Derivatives

Another significant frontier in organophosphorus chemistry is the asymmetric synthesis of α-aminophosphonic acids, which are structural analogs of α-amino acids and often exhibit potent biological activities. The introduction of polyfluoroalkyl groups into these molecules can further enhance their metabolic stability and biological efficacy. Recent achievements have focused on the asymmetric synthesis of α-polyfluoroalkylated α-aminophosphonic acid derivatives starting from C-phosphorylated imines. mdpi.com

One successful approach involves the diastereoselective reduction of α-(poly)fluoroalkylated iminophosphonates that bear a chiral auxiliary, such as an α-phenylethyl group, on the nitrogen atom. Reduction of these chiral imines with reagents like sodium borohydride yields diastereomeric N-(α-phenylethyl) polyfluoroalkylphosphonates, which can often be separated by chromatography. Subsequent removal of the chiral auxiliary provides access to the enantiomerically enriched α-aminophosphonic acid derivatives.

A highly effective and scalable method utilizes Ellman's chiral sulfinamide chemistry. The Ti(OPr-i)₄-mediated three-component condensation of an enantiopure Ellman's amide, an aldehyde, and dimethylphosphine (B1204785) oxide allows for the asymmetric synthesis of (α-amino)dimethylphosphine oxide derivatives. This method has been extended to the synthesis of α-amino-α-polyfluoroalkyl dimethylphosphine oxides through the diastereoselective addition of dimethylphosphine oxide to enantiopure Ellman's aldimines, such as RFCH=NS(O)t-Bu (where RF = CF₃, CHF₂, PhCF₂). This strategy provides valuable building blocks for creating more complex, biologically significant molecules.

Table 2: Diastereoselective Synthesis of Polyfluoroalkylated α-Aminophosphonic Acid Derivatives

| Imine Substrate | Reagent | Product Type | Stereoselectivity | Reference |

|---|---|---|---|---|

| α-Polyfluoroalkylated iminophosphonate with N-(α-phenylethyl) group | NaBH₄ | N-(α-phenylethyl) polyfluoroalkylphosphonates | Diastereoselective | mdpi.com |

Reaction Mechanisms and Reactivity Profiles

Nucleophilic Substitution at the Carbon Atom Bearing Chlorine

The carbon-chlorine (C-Cl) bond in 3-chloropropylphosphonic acid is polarized due to the higher electronegativity of chlorine, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity allows for the substitution of the chlorine atom, a key reaction for this compound.

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. organic-chemistry.org In the context of an alkyl halide such as this compound, where the chlorine is attached to an sp³-hybridized carbon, the two primary mechanisms are the Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular) reactions. organic-chemistry.orgsiue.edu

The Sₙ2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the bond to the leaving group is breaking. organic-chemistry.orgyoutube.com This "backside attack" results in an inversion of the stereochemical configuration at the carbon center. slideshare.net The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Primary alkyl halides, like this compound, are ideal substrates for the Sₙ2 mechanism due to minimal steric hindrance around the reaction center. siue.edu

The Sₙ1 reaction , conversely, is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the leaving group to form a planar carbocation intermediate. organic-chemistry.org The nucleophile then attacks this carbocation in the second step. Because the nucleophile can attack from either face of the planar carbocation, the reaction typically leads to a mixture of enantiomers (racemization) if the carbon is chiral. organic-chemistry.org The rate of an Sₙ1 reaction depends only on the concentration of the substrate. siue.edu

Table 1: Comparison of Sₙ1 and Sₙ2 Reaction Mechanisms

| Feature | Sₙ1 Reaction | Sₙ2 Reaction |

|---|---|---|

| Molecularity | Unimolecular | Bimolecular |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps (carbocation intermediate) | One step (concerted) |

| Substrate Preference | 3° > 2° >> 1° | Methyl > 1° > 2° |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles required |

| Stereochemistry | Racemization | Inversion of configuration |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

Given that this compound is a primary alkyl halide, it is expected to undergo nucleophilic substitution predominantly via the Sₙ2 mechanism.

In biological systems, the cleavage of carbon-halogen bonds is often catalyzed by enzymes known as dehalogenases. These enzymes provide an alternative, highly efficient pathway for nucleophilic substitution, typically using water as the nucleophile in a hydrolysis reaction.

Significant mechanistic understanding of enzymatic dehalogenation comes from studies of cis-3-chloroacrylic acid dehalogenase (cis-CaaD). acs.orgnih.gov This bacterial enzyme catalyzes the hydrolytic dehalogenation of cis-3-chloroacrylic acid to produce malonate semialdehyde and chloride. nih.gov The reaction mechanism provides a valuable model for how an enzyme could potentially catalyze the dehalogenation of this compound.

Theoretical and experimental studies have elucidated the roles of key amino acid residues in the active site of cis-CaaD. acs.orgnih.gov A general mechanism proposes that a basic residue within the active site, such as Glutamate-114 (Glu-114), activates a water molecule. acs.orgnih.gov This activation enhances the nucleophilicity of the water, enabling it to attack the carbon atom bonded to the chlorine. This attack leads to the formation of a tetrahedral intermediate, which subsequently collapses, expelling the chloride ion to yield the final product. nih.gov Other residues, like Arginine-70 and Arginine-73, are crucial for binding the substrate and stabilizing the negatively charged intermediate. nih.gov

Table 2: Key Active Site Residues of cis-CaaD and Their Proposed Functions

| Residue | Proposed Function in Catalysis |

|---|---|

| Glu-114 | Acts as a general base to activate a water molecule for nucleophilic attack. acs.orgnih.gov |

| Arg-70 & Arg-73 | Stabilize the substrate and the negatively charged reaction intermediate. nih.gov |

| His-28 | Assists in positioning the substrate for optimal reaction. acs.org |

| Pro-1 | Plays a structural role and is linked to the enzyme's tautomerase ancestry. rug.nl |

By analogy, a hypothetical enzymatic dehalogenation of this compound would involve the binding of the phosphonic acid moiety to a positively charged pocket in an enzyme's active site. A nearby basic residue would activate a water molecule, which would then perform a nucleophilic attack on the carbon bearing the chlorine, leading to the formation of 3-hydroxypropylphosphonic acid and a chloride ion.

Enzymatic Dehalogenation Mechanisms (Analogy to Related Compounds)

Reactions Involving the Phosphonic Acid Moiety

The phosphonic acid group, -PO(OH)₂, is characterized by a tetrahedral phosphorus atom bonded to a carbon atom, a doubly bonded oxygen atom, and two hydroxyl groups. d-nb.inforesearchgate.net The P-C bond is exceptionally stable. beilstein-journals.org The primary reactivity of this moiety involves its acidic protons, which can be removed by a base. However, other reactions involving phosphorus are known, particularly with related phosphorus compounds that exist in different tautomeric forms or oxidation states.

While the pentavalent phosphorus in a phosphonic acid is electrophilic and not nucleophilic, related trivalent phosphorus compounds, such as phosphites, are excellent nucleophiles. mdpi.com These species can participate in addition reactions, providing a pathway to form new P-C bonds.

The Phospha-Aldol reaction, also known as the Abramov reaction, is a classic method for forming α-hydroxy phosphonates. wikipedia.orgwikiwand.com The reaction involves the nucleophilic addition of a dialkyl phosphite (B83602) to the carbonyl carbon of an aldehyde or ketone. nih.govyoutube.com

The mechanism begins with the attack of the nucleophilic phosphorus atom of the phosphite on the electrophilic carbonyl carbon. wikipedia.orgwikiwand.com This forms a tetrahedral intermediate. nih.gov This intermediate is then neutralized, often through the transfer of an alkyl group from one of the phosphite esters to the newly formed alkoxide, to yield the final α-hydroxy phosphonate (B1237965) product. wikipedia.org

This reaction illustrates the nucleophilic character of trivalent phosphorus compounds. While this compound itself would not directly undergo this reaction, its precursor, a trialkyl phosphite, could react with an aldehyde or ketone in a Michaelis–Arbuzov type reaction first, followed by a potential Phospha-Aldol reaction if a carbonyl group is present in the molecule. The Phospha-Aldol reaction serves as a prime example of an addition reaction driven by a phosphorus nucleophile. mdpi.comresearchgate.net

Table 3: Examples of Phospha-Aldol (Abramov) Reactions

| Carbonyl Compound | Phosphorus Nucleophile | Product |

|---|---|---|

| Acetaldehyde | Diethyl phosphite | Diethyl (1-hydroxyethyl)phosphonate |

| Acetone | Dimethyl phosphite | Dimethyl (2-hydroxypropan-2-yl)phosphonate |

| Benzaldehyde | Diisopropyl phosphite | Diisopropyl (hydroxy(phenyl)methyl)phosphonate |

Asymmetric Induction and Stereoselectivity in Phosphonate Formation

Achieving stereocontrol in the synthesis of chiral phosphonates is a significant area of research, as the biological activity of these compounds can be highly dependent on their stereochemistry.

Chiral catalysts play a pivotal role in dictating the stereochemical outcome of phosphonate formation reactions. Chiral phosphoric acids (CPAs), which are derivatives of BINOL, SPINOL, VANOL, and VAPOL, have emerged as highly effective Brønsted acid organocatalysts. nih.govrsc.org These catalysts possess a bifunctional nature, with a Brønsted acidic P-OH group and a Lewis basic P=O site, allowing for cooperative activation of reactants. researchgate.netnih.gov

In the context of the phospha-Mannich reaction, chiral catalysts can achieve high levels of enantioselectivity. For example, a three-component reaction catalyzed by a chiral atropisomeric acid can produce aminophosphonates with good diastereoselectivity and enantioselectivity. mdpi.com Similarly, complexes of aluminum with chiral Schiff bases have been used to catalyze the reaction between dialkyl phosphites and aldehydes with high enantioselectivity. mdpi.com

The table below summarizes the influence of different chiral catalysts on the enantioselectivity of phosphonate formation reactions.

| Reaction Type | Catalyst Type | Example Catalyst | Achieved Enantioselectivity (ee) |

| Phospha-Mannich | Chiral Brønsted Acid | Atropisomeric Phosphoric Acid | Good to High |

| Phospha-Mannich | Chiral Lewis Acid | Al(III) Complex with Schiff Base | High |

| Phospha-Mannich | Organocatalyst | Bifunctional Squaramide | Up to 98% |

| Phospha-Aldol | Chiral Lewis Acid | Al-Li-BINOL Complex | High |

This table presents illustrative data based on findings in asymmetric catalysis of phosphonate reactions. mdpi.com

The structure of the reacting substrates also exerts a significant influence on the stereochemical outcome of the reaction, a phenomenon known as substrate control. researchgate.net In some cases, the inherent chirality within a substrate molecule can direct the stereochemistry of the newly formed chiral center. scispace.com

In catalyzed reactions, the steric and electronic properties of the substrate can dramatically affect selectivity. For instance, in certain asymmetric phospha-Mannich reactions, aldehydes containing bulky, branched alkyl substituents (like isopropyl or cyclohexyl) react with much higher stereoselectivity than those with smaller, linear substituents (such as methyl or ethyl). mdpi.com This is attributed to the more effective steric differentiation between the two faces of the aldehyde in the transition state.

Furthermore, the use of chiral auxiliaries attached to one of the substrates is a well-established strategy. For example, enantiopure sulfinimines, prepared from chiral sulfinamides, have been used to direct the diastereoselective addition of phosphonate carbanions, leading to the synthesis of chiral phosphono-amino acids. scispace.com

The table below illustrates how substrate structure can impact stereoselectivity.

| Reaction Type | Substrate Feature | Impact on Stereoselectivity |

| Phospha-Mannich | Bulky alkyl groups on aldehyde (e.g., isopropyl) | Increased stereoselectivity |

| Phospha-Mannich | Small alkyl groups on aldehyde (e.g., methyl) | Decreased stereoselectivity |

| Carbon-Phosphorus Bond Formation | Chiral sulfinimine auxiliary on substrate | High diastereoselectivity |

This table is a conceptual representation based on research findings regarding substrate effects in stereoselective reactions. mdpi.comscispace.com

Catalytic Reactivity of this compound and its Derivatives

The phosphonic acid functional group, as present in this compound, is inherently acidic. This property allows its derivatives, particularly chiral phosphoric acids (CPAs), to function as highly effective Brønsted acid organocatalysts. nih.gov Pioneered in 2004, CPAs have become a privileged class of catalysts for a wide array of asymmetric transformations. nih.gov

The catalytic activity stems from the combination of a strongly acidic P-OH proton donor and a Lewis basic P=O site, which can act as a hydrogen bond acceptor. researchgate.net This bifunctional character enables the catalyst to organize and activate the reactants within a chiral environment, leading to high levels of stereocontrol. rsc.org CPAs have been successfully applied to numerous reactions, including Friedel-Crafts, Mannich, Diels-Alder, and Strecker reactions. nih.gov The development of immobilized CPAs on solid supports further enhances their utility by allowing for easier separation, recyclability, and implementation in continuous-flow reactor systems. nih.gov

Interaction with Metal Complexes in Catalytic Cycles

The interaction of phosphonic acid ligands with metal centers is a critical factor in determining the efficacy and selectivity of a catalyst. The phosphonate group, [RPO₃]²⁻, and its partially deprotonated form, [RP(O)₂(OH)]⁻, derived from phosphonic acids like this compound, exhibit a strong potential for coordinating with metal ions. scispace.com This coordination can lead to the formation of hybrid metal-phosphonate materials with varied structures and chemical reactivities. scispace.com

Coordination and Influence on Catalytic Activity

Metal complexes incorporating phosphonate moieties have been successfully employed as catalysts in a variety of organic transformations. The phosphonate group can act as a versatile ligand, capable of bridging multiple metal centers or chelating to a single metal ion. This coordination influences the electronic and steric environment of the metal, which in turn dictates the catalyst's activity and selectivity.

For instance, in palladium-catalyzed cross-coupling reactions, phosphine (B1218219) ligands are commonly used to modulate the reactivity of the palladium center. While distinct from phosphines, phosphonic acids can also be integrated into ligand scaffolds. The electronic properties of the phosphonate group can affect the electron density at the metal center, thereby influencing key steps in the catalytic cycle such as oxidative addition and reductive elimination.

Potential Mechanistic Implications

The catalytic cycle of a metal-catalyzed reaction typically involves a series of elementary steps where the substrate and catalyst interact. The coordination of a ligand like this compound to a metal center can impact these steps in several ways:

Ligand Exchange: The phosphonate group can participate in ligand exchange processes, influencing the binding and dissociation of substrates and products from the metal's coordination sphere.

Redox Properties: The electronic nature of the phosphonate can modulate the redox potential of the metal center, facilitating or hindering oxidative addition and reductive elimination steps.

The application of organic phosphonates can also influence the hydrophobic/hydrophilic balance within catalytic materials, which is particularly important in liquid-phase reactions by potentially facilitating the access of organic substrates to the catalytically active metal sites. scispace.com

Research Findings in Related Systems

Studies on various metal-phosphonate systems have demonstrated their catalytic potential. For example, di-copper (II) complexes containing vinylphosphonic acid have been shown to be effective catalysts for the mild oxidation of cycloalkanes. scispace.com Furthermore, hybrid iron(II/III)-phosphonate catalysts derived from etidronic acid have been reported for the selective liquid-phase oxidation of cyclohexanone (B45756) to adipic acid. scispace.com These examples underscore the capability of the phosphonate group to support catalytically active metal centers.

The table below summarizes findings from research on metal complexes with phosphonate-containing ligands, illustrating the types of reactions catalyzed and the observed outcomes. While not specific to this compound, this data provides a framework for understanding its potential applications and reactivity.

| Catalyst System | Reaction Type | Substrate(s) | Product(s) | Key Findings |

| Di-copper (II) complex with vinylphosphonic acid and 1,10-phenanthroline | Oxidation / Hydrocarboxylation | Cycloalkanes | Carboxylic acids, Alcohols, Ketones | The catalyst demonstrated efficiency in mild oxidation and hydrocarboxylation reactions. scispace.com |

| Hybrid iron(II/III)-phosphonate derived from etidronic acid | Selective Oxidation | Cyclohexanone | Adipic acid | The catalyst showed high selectivity and good substrate conversion in the presence of O₂. scispace.com |

While the direct catalytic applications of metal complexes with this compound are an area requiring further investigation, the established reactivity of related phosphonate-containing systems suggests its potential as a valuable ligand in the design of novel catalysts. Future research focusing on the synthesis and characterization of such complexes will be crucial in elucidating their specific roles in catalytic cycles and unlocking their potential in organic synthesis.

Advanced Applications of 3 Chloropropylphosphonic Acid and Its Derivatives

Contributions to Materials Science

In the field of materials science, these compounds are instrumental in tailoring the surface properties of materials, designing specialized ligands for catalysis, and constructing novel nanomaterials. The ability to form robust bonds with inorganic substrates while presenting a reactive organic functional group is a key attribute driving these applications.

Surface Functionalization and Modification

The phosphonic acid group has a high affinity for metal oxide surfaces, forming stable, covalent-like bonds. This property is exploited to create self-assembled monolayers that can alter the hydrophobicity, reactivity, and selective adsorption capabilities of a substrate. The 3-chloropropyl chain extends away from the surface, acting as a versatile linker for attaching other molecules or for creating complex surface architectures.

The functionalization of metal oxide surfaces with propylphosphonic acid derivatives has been demonstrated as an effective strategy for creating selective adsorbents. In a notable study, a close derivative, 3-mercaptopropylphosphonic acid (3MPPA), was grafted onto mesoporous titanium dioxide (TiO₂) to create a sorbent for palladium (Pd) recovery from acidic leachates.

The phosphonic acid group anchors the molecule to the TiO₂ surface, while the thiol (-SH) group, which replaces the chloro group in this analogue, acts as a selective binding site for palladium ions. Research showed that the surface coverage of the ligand could be controlled by adjusting the concentration during the grafting process, which in turn tailored the selectivity and adsorption capacity for palladium. This demonstrates the principle that by modifying the terminal functional group on the propylphosphonic acid chain, surfaces can be engineered for the selective capture of specific metal ions.

Table 1: Palladium Adsorption Performance of 3MPPA-grafted TiO₂

| Initial 3MPPA Concentration (mM) | Surface Coverage (groups/nm²) | Adsorption Capacity for Pd (Qmax, mmol/g) | Selectivity (Kd, mL/g) |

|---|---|---|---|

| 20 | 0.9 | Data not specified | Data not specified |

| 150 | 1.9 | 0.32 | 530 |

This interactive table summarizes the effect of ligand concentration on surface modification and subsequent palladium adsorption.

The reactive chloride on the propyl chain is key to building complex, three-dimensional structures from nanoparticle building blocks. A well-established method for creating ionic nanoparticle networks (INNs) involves a two-step process where the 3-chloropropyl group plays a crucial role.

In this approach, one batch of silica (B1680970) nanoparticles is functionalized with 3-chloropropyltrimethoxysilane, and a second batch is functionalized with a nucleophilic species, such as N-(3-trimethoxysilylpropyl)imidazole. When these two batches of modified nanoparticles are mixed, a nucleophilic substitution reaction occurs between the imidazole (B134444) group on one nanoparticle and the chloropropyl group on another. This reaction forms an imidazolium-based ionic linker, covalently connecting the nanoparticles into a stable, porous network.

3-Chloropropylphosphonic acid is ideally suited for this type of application. It can first be used to functionalize metal oxide nanoparticles via its phosphonic acid group. The surface-bound molecules would then present the reactive 3-chloropropyl group, ready to be cross-linked with other nanoparticles functionalized with a suitable nucleophile to form robust, ionically-linked hybrid materials.

Ligand Design for Transition Metal Catalysis

The 3-chloropropyl backbone provides a foundational structure for synthesizing specialized ligands used in homogeneous catalysis. Chelating diphosphine ligands are a critical class of ligands that can significantly influence the activity and selectivity of transition metal catalysts. A prominent example is 1,3-bis(diphenylphosphino)propane (B126693) (dppp), which is widely used in reactions like Kumada coupling and carbon monoxide/ethylene copolymerization.

The synthesis of dppp (B1165662) is achieved through the reaction of 1,3-dichloropropane (B93676) with lithium diphenylphosphide. This reaction serves as a direct blueprint for how this compound derivatives could be used to create novel, functionalized ligands. By analogy, a derivative of this compound containing two reactive chlorine atoms could be reacted with nucleophilic phosphide (B1233454) reagents to generate chelating diphosphine ligands. The presence of the phosphonic acid group, or its ester form, would introduce additional functionality, potentially improving catalyst solubility in polar solvents or enabling its immobilization on a support.

Role as Intermediates in Complex Organic Synthesis

Beyond materials science, the dual reactivity of this compound and its esters makes them valuable intermediates for constructing more complex molecules, particularly those with biological activity. The classic Michaelis-Arbuzov reaction is a cornerstone of phosphonate (B1237965) synthesis, often used to create the P-C bond from alkyl halides and phosphites. Diethyl (3-chloropropyl)phosphonate, readily synthesized, serves as a versatile building block where the chloro group is a leaving group for introducing other functionalities.

Precursors for Biologically Active Phosphonates

Phosphonate compounds are of significant interest in medicinal chemistry because the phosphonate group can act as a stable mimic of a phosphate (B84403) group, which is ubiquitous in biology. Many antiviral and anticancer drugs are phosphonate-based. The synthesis of these molecules often relies on the alkylation of a precursor molecule with a haloalkylphosphonate.

Research has demonstrated that 3-chloropropylphosphonates are effective precursors for compounds with potential therapeutic applications. For instance, the reaction of 3-chloropropylphosphonates with 2-aryloxyethylamines or N-phenylpiperazine has been shown to produce derivatives with α-adrenolytic and hypotensive activities.

Furthermore, this synthetic strategy is relevant to the development of antimalarial drugs. Analogues of FR900098, a natural product with antimalarial properties also known as 3-(acetylhydroxyamino)propylphosphonic acid, have been synthesized. These syntheses highlight the utility of a propylphosphonate backbone in creating potent bioactive molecules. The 3-chloropropylphosphonate intermediate provides a direct route to attach various nitrogen- or oxygen-based nucleophiles at the terminal carbon, enabling the systematic modification and optimization of the compound's biological activity.

Building Blocks for Novel Chemical Entities

The carbon chain of this compound, functionalized with both a leaving group (chlorine) and a phosphonate group, makes it a valuable building block for the synthesis of more complex molecules, particularly heterocyclic compounds. chim.it The phosphonate moiety can act as a directing group or be incorporated into the final structure to impart specific chemical or biological properties.

The synthesis of phosphonate-containing heterocycles can be achieved through various cyclization strategies. mdpi.comnih.gov For example, the chlorine atom in a derivative of this compound can serve as an electrophilic site for intramolecular cyclization with a nucleophile tethered to the phosphonate-containing chain. Alternatively, the phosphonate itself can be part of the heterocyclic ring, forming phosphacycles.

A modular approach for the installation of phosphonates onto existing heterocyclic scaffolds often involves the reaction of a phosphonate carbanion with an electrophilic heterocycle in an SNAr type reaction. arkat-usa.org While this does not directly use the 3-chloropropyl chain to form the ring, it highlights the importance of having functionalized phosphonates as building blocks. A derivative of this compound, such as diethyl 3-aminopropylphosphonate, could be used to build a heterocyclic system onto the amino group.

Furthermore, the reaction of the chloro group with various nucleophiles can be used to append the 3-phosphonopropyl moiety to other molecules, creating novel chemical entities with potential applications in medicinal and materials chemistry. For instance, reaction with a thiol-containing heterocycle would lead to a thioether-linked phosphonate.

| Heterocycle Synthesis Strategy | Role of this compound Derivative |

| Intramolecular Cyclization | The 3-carbon chain forms part of the ring structure. |

| Building Block Approach | The 3-phosphonopropyl moiety is attached to a pre-formed heterocycle. |

Analytical Characterization and Spectroscopic Investigations

Spectroscopic Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of the analytical characterization of 3-chloropropylphosphonic acid. NMR provides unparalleled detail regarding the carbon-hydrogen framework and the unique phosphorus center, while MS offers precise mass determination and fragmentation analysis, confirming the molecular weight and substructural components.

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as phosphorus-31, carbon-13, and hydrogen-1. The data obtained from NMR experiments, including chemical shifts, signal multiplicities, and coupling constants, are essential for the unambiguous structural assignment of this compound.

Phosphorus-31 (³¹P) NMR is a highly specific and sensitive technique for analyzing phosphorus-containing compounds, as ³¹P is a 100% naturally abundant nucleus with a spin of ½. nih.gov The spectrum for this compound is expected to show a single, well-resolved signal, as there is only one phosphorus atom in the molecule.

The chemical shift (δ) in ³¹P NMR is highly dependent on the electronic environment of the phosphorus nucleus. researchgate.net For alkylphosphonic acids, the signals typically appear in a characteristic downfield region relative to the standard, 85% phosphoric acid (H₃PO₄). science-and-fun.detrilinkbiotech.com The presence of the electron-withdrawing chlorine atom on the propyl chain is anticipated to have a minor deshielding effect on the phosphorus nucleus. The chemical shift provides direct evidence of the phosphonate (B1237965) functional group. In proton-coupled spectra, the signal would exhibit complex multiplicity due to coupling with the adjacent methylene (B1212753) (CH₂) protons. However, spectra are most commonly recorded with proton decoupling, resulting in a sharp singlet. windows.nethuji.ac.il

Table 1: Predicted ³¹P NMR Spectral Data for this compound

| Parameter | Expected Value | Rationale |

|---|---|---|

| Chemical Shift (δ) | 20 – 35 ppm | Typical range for alkylphosphonic acids. science-and-fun.de |

| Multiplicity | Singlet (proton-decoupled) | Single phosphorus environment in the molecule. |

| Standard | 85% H₃PO₄ | Conventional external standard for ³¹P NMR. nih.gov |

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Since this compound is asymmetrical, its proton-decoupled ¹³C NMR spectrum is expected to display three distinct signals, one for each carbon atom in the propyl chain.

The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, P, O).

C1 : This carbon is directly bonded to the phosphorus atom, resulting in a significant downfield shift and splitting into a doublet due to one-bond C-P coupling (¹J_CP).

C2 : The central carbon of the propyl chain will appear at an intermediate chemical shift.

C3 : This carbon is bonded to the highly electronegative chlorine atom, causing it to be the most deshielded and appear furthest downfield.

The coupling between phosphorus and carbon nuclei (J-coupling) provides valuable structural information, with the magnitude of the coupling constant decreasing as the number of bonds between the atoms increases.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ) | Predicted Multiplicity (due to P-C coupling) | Rationale for Chemical Shift |

|---|---|---|---|

| C3 (-CH₂Cl) | 40 – 50 ppm | Triplet (³J_CP) | Deshielded due to the direct attachment of the electronegative chlorine atom. |

| C2 (-CH₂-) | 25 – 35 ppm | Triplet (²J_CP) | Typical alkane region, slightly influenced by adjacent C-P and C-Cl bonds. |

| C1 (-CH₂P) | 20 – 30 ppm | Doublet (¹J_CP) | Shielded relative to C3 but shifted downfield by the phosphonic acid group. Exhibits strong one-bond coupling to phosphorus. |

Hydrogen-1 (¹H) NMR spectroscopy reveals the number and types of hydrogen atoms in the molecule. The spectrum of this compound is predicted to show three distinct signals corresponding to the three methylene (CH₂) groups of the propyl chain.

The signals are expected to be complex multiplets due to proton-proton (H-H) and proton-phosphorus (H-P) spin-spin coupling.

H3 (-CH₂Cl) : Protons on the carbon adjacent to the chlorine atom are expected to be the most deshielded, appearing as a triplet due to coupling with the neighboring C2 protons.

H2 (-CH₂-) : These protons will show the most complex signal, a multiplet, as they are coupled to protons on both C1 and C3.

H1 (-CH₂P) : Protons on the carbon bonded to the phosphorus atom will appear as a multiplet due to coupling with both the C2 protons and the phosphorus atom.

The integration of the peak areas will confirm a 2:2:2 ratio, corresponding to the three sets of methylene protons.

Table 3: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ) | Predicted Multiplicity | Rationale for Chemical Shift and Multiplicity |

|---|---|---|---|

| H3 (-CH₂Cl) | 3.5 – 3.8 ppm | Triplet | Deshielded by the electronegative chlorine atom; split by H2 protons. |

| H2 (-CH₂-) | 2.0 – 2.4 ppm | Multiplet (quintet or more complex) | Influenced by both the chloro and phosphono groups; split by H1 and H3 protons. |

| H1 (-CH₂P) | 1.8 – 2.2 ppm | Multiplet | Influenced by the phosphonic acid group; split by H2 protons and the ³¹P nucleus. |

Fluorine-19 (¹⁹F) NMR is an essential tool for characterizing fluorinated analogues of this compound, such as polyfluoroalkylated phosphonic acids. industrialchemicals.gov.au ¹⁹F NMR is highly sensitive due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. researchgate.net This technique is instrumental in identifying and quantifying per- and polyfluoroalkyl substances (PFAS). digitellinc.com

For a hypothetical polyfluoroalkylated derivative where the propyl chain is fluorinated, the ¹⁹F NMR spectrum would provide detailed information about the location and environment of each fluorine atom. Chemical shifts and coupling constants (F-F and F-P) are highly diagnostic. For example, a -CF₂- group adjacent to the phosphonate moiety would exhibit a distinct chemical shift and a strong two-bond fluorine-phosphorus coupling (²J_FP). The signals from fluorine atoms further down the alkyl chain would have smaller coupling constants to the phosphorus atom. This technique is invaluable for confirming the structure of such derivatives and identifying isomers. researchgate.net

Table 4: Hypothetical ¹⁹F NMR Data for a Polyfluoroalkylated Phosphonic Acid Derivative

| Fluorine Group | Typical Chemical Shift Range (δ) | Typical Coupling |

|---|---|---|

| -CF₂-P(O)(OH)₂ | -70 to -100 ppm | ²J_FP, ²J_FF |

| -CF₂-CF₂-P(O)(OH)₂ | -110 to -125 ppm | ³J_FP, ²J_FF, ³J_FF |

| Terminal -CF₃ | -80 to -85 ppm | ³J_FF, ⁴J_FP |

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. Techniques such as Electrospray Ionization (ESI) are particularly suitable for polar and non-volatile compounds like phosphonic acids, often coupled with liquid chromatography (LC-MS). nih.govwindows.netphenomenex.com

In negative ion mode ESI-MS, this compound (molecular weight: 158.52 g/mol ) is expected to be detected primarily as the deprotonated molecule [M-H]⁻ at an m/z of 157. The presence of a chlorine atom is confirmed by a characteristic isotopic pattern, with a peak at m/z 159 ([M+2-H]⁻) that is approximately one-third the intensity of the m/z 157 peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion would induce fragmentation, providing further structural confirmation. Expected fragmentation pathways include the loss of HCl (hydrochloric acid) and cleavages around the phosphonic acid group.

Table 5: Predicted ESI-MS and MS/MS Fragmentation Data for this compound

| Ion | Predicted m/z | Ionization Mode | Rationale |

|---|---|---|---|

| [M-H]⁻ | 157 / 159 | Negative ESI | Deprotonated parent molecule, showing ³⁵Cl/³⁷Cl isotopic pattern. |

| [M-H-HCl]⁻ | 121 | Negative ESI-MS/MS | Loss of a neutral HCl molecule from the parent ion. |

| [PO₃]⁻ | 79 | Negative ESI-MS/MS | Cleavage of the C-P bond, corresponding to the phosphite (B83602) fragment. |

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for identifying and characterizing polar compounds like this compound. ESI is a soft ionization method that transfers ions from a solution into the gas phase, allowing for the analysis of molecules that are prone to fragmentation with other ionization techniques. nih.govyoutube.com This method is particularly well-suited for organophosphorus compounds and their degradation products, which are often polar and non-volatile. dtic.mil

The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. youtube.com As the solvent evaporates from these droplets, the charge density on the surface increases until ions are ejected into the gas phase, which are then guided into a mass analyzer. nih.gov For phosphonic acids, analysis is often conducted in negative ion mode. lcms.cz The resulting mass spectrum provides the mass-to-charge ratio (m/z) of the parent molecule and any fragments, enabling molecular weight determination and structural elucidation.

Research on related organophosphorus acids demonstrates that ESI-MS can be enhanced through chemical derivatization to improve signal intensity and the signal-to-noise ratio. mdpi.com While specific ESI-MS data for this compound is not detailed in the provided research, typical operating parameters for analogous compounds offer insight into the expected experimental conditions.

Table 1: Typical ESI-MS Operating Parameters for Organophosphorus Acid Analysis

| Parameter | Setting | Source |

|---|---|---|

| Ion Source Polarity | Negative Ion Mode | lcms.cz |

| Electrospray Voltage | 1.25 kV - 4.0 kV | lcms.czmdpi.com |

| Sheath Gas Flow/Pressure | 40-45 arbitrary units | lcms.czmdpi.com |

| Auxiliary Gas Flow/Pressure | 2-10 arbitrary units | lcms.czmdpi.com |

| Capillary Temperature | 275 °C - 300 °C | lcms.czmdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) Spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to its chemical bonds.

For phosphonic acids, IR spectroscopy is particularly useful for identifying the characteristic vibrations of the phosphonate group (PO(OH)₂). Studies on various phosphonic acids show that the P-O stretching vibrations produce strong absorption bands primarily in the 900–1200 cm⁻¹ region of the spectrum. nih.gov Specifically, vibrations corresponding to ν(POH) and ν(PO₃²⁻) can be observed around 925 cm⁻¹ and 970 cm⁻¹, respectively. nih.gov

In the case of this compound, the IR spectrum would be expected to display characteristic absorption bands for the C-Cl, C-H, and P=O bonds, in addition to the P-O-H stretches. The absence of certain bands, such as the P=O band, can indicate specific bonding interactions, such as the tridentate bonding of the phosphonic acid to a surface. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phosphonic Acid | P-O Stretch | 900 - 1200 nih.gov |

| Phosphonic Acid | O-H Stretch | 2500 - 3300 |

| Alkyl Halide | C-Cl Stretch | 600 - 800 |

Chromatographic Separation and Detection

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating components from a mixture. For polar compounds like this compound, which can be challenging to retain on standard reversed-phase columns, specialized columns or mobile phase conditions are often required. lcms.cz

An HPLC method developed for the structurally similar 3-chloropropanoic acid utilizes a reverse-phase approach with a mobile phase containing acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method can be scaled for preparative separation to isolate impurities. sielc.com Research on the breakdown products of other phosphonates also employs HPLC with derivatization to enable detection, for instance, using 2,4-dinitrophenylhydrazine (B122626) for aldehyde groups and 9-fluorenyl methylchloroformate for imine groups. nih.gov

Table 3: Example HPLC Conditions for Separation of Chlorinated Organic Acids

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 | jocpr.com |

| Mobile Phase | Acetonitrile and 0.5% Phosphoric Acid | jocpr.com |

| Flow Rate | 1.5 mL/min | jocpr.com |

| Column Temperature | 30 °C | jocpr.com |

| Detection Wavelength | 218 nm | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. youtube.com It is a highly effective method for the analysis of volatile and thermally stable compounds. However, for polar and non-volatile molecules like phosphonic acids, direct analysis by GC-MS is often not feasible. These compounds typically require a derivatization step to convert them into more volatile and less polar derivatives.

For example, the analysis of 3-monochloro-1,2-propanediol (3-MCPD), a related chlorinated compound, is frequently performed by GC-MS after derivatization with phenyl boronic acid. nih.gov This process makes the analyte suitable for vaporization and passage through the GC column. After separation in the GC column, the components enter the mass spectrometer, where they are ionized and detected, providing both qualitative and quantitative information. youtube.comnih.gov The method can be validated for linearity, limit of detection (LOD), accuracy, and precision. nih.gov

Table 4: General GC-MS Method Parameters for Analysis of Chlorinated Propanols

| Parameter | Description | Source |

|---|---|---|

| Derivatization Agent | Phenyl Boronic Acid | nih.gov |

| Extraction Method | Liquid-Liquid Extraction | nih.gov |

| Detection | Mass Spectrometry | nih.govresearchgate.net |

| Limit of Detection (LOD) | 4.18 - 10.56 ng/g (for 3-MCPD) | nih.gov |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (UHPLC-MS/MS)

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. sepscience.com This technique is particularly valuable for analyzing trace amounts of polar compounds in complex matrices.

The analysis of polar pesticides with structural similarities to this compound, such as glyphosate, often faces challenges with poor retention on reversed-phase columns. lcms.cz Specialized columns, such as those based on porous graphitic carbon (PGC), can provide the necessary retention for these hydrophilic compounds. lcms.cz The coupling of UHPLC with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection through techniques like selective reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored. lcms.cz This enhances specificity and reduces matrix interference, which is crucial for accurate quantification at low levels.

Table 5: Illustrative UHPLC-MS/MS Parameters for Polar Analyte Detection

| Parameter | Setting | Source |

|---|---|---|

| Chromatography | ||

| Column | Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 μm) | dovepress.com |

| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate | dovepress.com |

| Mobile Phase B | Methanol (B129727) with 0.1% formic acid and 2 mM ammonium acetate | dovepress.com |

| Column Temperature | 35 °C | dovepress.com |

| Mass Spectrometry | ||

| Ion Source | Electrospray Ionization (ESI) | lcms.czmdpi.com |

| Ion Source Polarity | Negative | lcms.czmdpi.com |

Advanced Solid-State Characterization

The physical properties of a chemical compound in its solid state are critical for its handling, stability, and formulation. rroij.comomicsonline.org Advanced solid-state characterization techniques provide essential insights into these properties. While specific data for this compound is not available, the principles of these techniques are universally applicable.

X-ray Powder Diffraction (XRPD) is a primary technique for investigating the crystalline nature of a solid. scielo.br It can distinguish between crystalline and amorphous materials and identify different polymorphic forms, which are different crystal structures of the same compound that can have varied physicochemical properties. rroij.comscielo.br

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of a material. researchgate.net DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, revealing information about melting points, glass transitions, and polymorphic transitions. rroij.com TGA measures the change in mass of a sample as a function of temperature, which is useful for studying thermal stability and identifying the presence of solvates or hydrates. scielo.br

Solid-State Nuclear Magnetic Resonance (ss-NMR) Spectroscopy is a non-destructive technique that provides detailed information about the local molecular environment in a solid. researchgate.net It is highly effective for characterizing polymorphism and studying the structure of both crystalline and amorphous materials. omicsonline.orgresearchgate.net

Table 6: Overview of Advanced Solid-State Characterization Techniques

| Technique | Information Provided | Source |

|---|---|---|

| X-ray Powder Diffraction (XRPD) | Crystallinity, polymorphism, phase identification | omicsonline.orgscielo.br |

| Differential Scanning Calorimetry (DSC) | Melting point, glass transitions, phase changes, purity | rroij.comresearchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition, solvent/water content | omicsonline.orgscielo.br |

Theoretical and Computational Studies

Quantum Chemical Investigations

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic structure and energetic landscape of 3-chloropropylphosphonic acid at the atomic level. These methods allow for the precise calculation of molecular geometries, vibrational frequencies, and the exploration of potential reaction pathways.

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying molecules like this compound. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used method for these calculations, often paired with basis sets such as 6-31G* or 6-311G** to describe the atomic orbitals.

Table 1: Representative Calculated Geometrical Parameters of an Alkylphosphonic Acid (Propylphosphonic Acid) using DFT

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| P=O | 1.47 | O=P-OH | 114.5 |

| P-OH | 1.57 | HO-P-OH | 108.0 |

| P-C | 1.83 | P-C-C | 112.0 |

| C-C | 1.54 | C-C-C | 111.5 |

| C-H | 1.09 | H-C-H | 109.5 |

Note: Data presented is illustrative for a simple alkylphosphonic acid and serves as a model for the types of parameters obtained for this compound through DFT calculations.

Furthermore, DFT calculations are instrumental in predicting the vibrational frequencies of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectroscopy data to assign specific vibrational modes to the observed spectral bands.

Table 2: Representative Calculated Vibrational Frequencies for an Alkylphosphonic Acid (Propylphosphonic Acid)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(O-H) | 3650 | O-H stretching |

| ν(C-H) | 2950-3000 | C-H stretching |

| ν(P=O) | 1250 | P=O stretching |

| ν(P-O) | 1050 | P-O stretching |

| δ(CH₂) | 1450 | CH₂ scissoring |

| γ(P-O-H) | 850 | P-O-H out-of-plane bend |

Note: These frequencies are representative for an alkylphosphonic acid and are intended to illustrate the output of DFT vibrational analysis.

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry provides powerful tools to map out the potential energy surface of a chemical reaction, identifying the most likely pathways from reactants to products. This involves locating and characterizing stationary points, including minima corresponding to stable molecules and saddle points representing transition states.

For reactions involving this compound, such as its synthesis or hydrolysis, computational methods can elucidate the step-by-step mechanism. The synthesis of phosphonic acids often involves the Michaelis-Arbuzov reaction. Computational studies on analogous reactions can reveal the intricate details of the reaction coordinate, including the formation and breaking of bonds.

Transition state theory is a key component of this analysis. By calculating the structure and energy of the transition state, chemists can determine the activation energy of a reaction, which is crucial for understanding its kinetics. For instance, in the hydrolysis of a related phosphonate (B1237965), a concerted SN2-type mechanism at the phosphorus center is often proposed, and the geometry of this five-coordinate transition state can be precisely modeled.

Molecular Modeling and Simulation

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques can predict the behavior of this compound in more complex environments, such as in asymmetric reactions or in its interactions with materials.

Prediction of Stereoselectivity in Asymmetric Reactions

While this compound itself is not chiral, it can be a precursor or a component in reactions that generate chiral products. Molecular modeling is an invaluable tool for understanding and predicting the stereoselectivity of such asymmetric reactions.

By constructing computational models of the reaction, including the catalyst and the reactants, it is possible to calculate the energies of the different transition states that lead to the various stereoisomers. The stereochemical outcome of the reaction is determined by the relative energy of these transition states; the pathway with the lower activation energy will be favored, leading to an excess of one stereoisomer. For example, in the asymmetric addition of a nucleophile to a derivative of this compound catalyzed by a chiral ligand, molecular modeling can reveal the specific interactions, such as hydrogen bonding or steric hindrance, that are responsible for the observed enantioselectivity.

Computational Approaches to Material Interactions

The interaction of this compound with various material surfaces is critical for a range of applications, from surface functionalization to corrosion inhibition. Computational methods, including both quantum chemical calculations and classical molecular dynamics simulations, are employed to study these interactions at the molecular level.

DFT calculations can be used to model the adsorption of this compound onto a metal oxide surface, for instance. These calculations can determine the most stable binding geometries and calculate the adsorption energy, providing insight into the strength of the interaction. It is known that phosphonic acids can form strong bonds with metal oxides, often through the formation of P-O-Metal linkages.

Molecular dynamics (MD) simulations, on the other hand, can model the behavior of a larger system over time, such as a layer of this compound molecules on a surface in the presence of a solvent. MD simulations can provide information on the orientation and packing of the molecules on the surface, as well as the dynamics of their interaction with the surface and the surrounding environment. These simulations are particularly useful for understanding the formation of self-assembled monolayers (SAMs) of phosphonic acids on various substrates.

Conclusion and Future Research Directions

Summary of Current Research Landscape

The current body of research on organophosphorus compounds is vast, with significant focus on the synthesis and application of phosphonic acids. beilstein-journals.orgd-nb.info These compounds are recognized for their roles as potent chelating agents, bioactive molecules, and versatile building blocks for materials science. wikipedia.orgnih.gov Research has established robust synthetic routes, such as the Michaelis-Arbuzov and Hirao reactions, for the formation of the C-P bond. wikipedia.orgresearchgate.net For functionalized molecules like 3-chloropropylphosphonic acid, the existing landscape provides a solid foundation for its synthesis and predicts its reactivity based on the well-understood chemistry of both the phosphonic acid and alkyl halide functional groups. However, specific studies focusing exclusively on this compound are limited, indicating that its unique potential as a bifunctional building block is still largely untapped.

Emerging Avenues in Synthetic Chemistry

Future synthetic chemistry research could explore more efficient and sustainable methods for producing this compound and its derivatives. This includes the development of novel catalytic systems, such as palladium-catalyzed cross-coupling reactions, to form the C-P bond under milder conditions. organic-chemistry.org There is an opportunity to investigate the use of this compound in multicomponent reactions, leveraging both the phosphonic acid and chloro functionalities to rapidly build molecular complexity. mdpi.com Furthermore, research into stereoselective synthesis could yield chiral derivatives with potential applications in asymmetric catalysis or as specialized pharmaceutical intermediates.

Potential for Novel Material Applications

The bifunctional nature of this compound makes it a highly promising candidate for advanced materials. The phosphonic acid group can serve as an anchor to bind to various metal oxide surfaces, while the terminal chlorine can act as a point of attachment for other polymers or functional molecules. This could be exploited in the development of:

Functional Coatings: Creating surfaces with tailored properties such as hydrophobicity, corrosion resistance, or biocompatibility.

Hybrid Organic-Inorganic Materials: Synthesizing novel materials by grafting organic polymers onto inorganic nanoparticles or surfaces.

Proton-Conducting Membranes: Phosphonic acid groups are known to facilitate proton transport, suggesting a potential role in materials for fuel cells. nih.gov

Molecularly Imprinted Polymers (MIPs): The compound could be incorporated into MIPs for the selective extraction and sensing of specific analytes. nih.gov

Unexplored Mechanistic Insights

While general mechanisms for phosphonic acid synthesis are well-established, deeper mechanistic studies into the specific reactions involving this compound could yield valuable insights. beilstein-journals.orgnih.gov For instance, a detailed kinetic and thermodynamic analysis of the nucleophilic substitution at the chlorinated carbon, and how it is influenced by the proximal phosphonic acid group, is an area ripe for investigation. Understanding the interplay between the two functional groups during polymerization or surface-binding reactions is crucial for controlling the final properties of the resulting materials. Investigating the mechanisms of its potential breakdown products in environmental systems is another important avenue. amazonaws.comresearchgate.net

Outlook for Advanced Analytical and Computational Tools

The continued development of advanced analytical techniques will be crucial for unlocking the full potential of this compound.

Advanced NMR: Solid-state NMR techniques can provide unprecedented detail on the binding modes of the phosphonic acid group on surfaces. elsevierpure.com

Chromatography and Mass Spectrometry: High-performance liquid chromatography (HPLC) and LC-MS/MS methods are essential for the analysis and quantification of phosphonic acids and their derivatives in complex matrices. nih.govphenomenex.com

Computational Chemistry: Density Functional Theory (DFT) and other computational models can be used to predict reaction pathways, calculate spectroscopic properties, and model the interaction of the molecule with surfaces and receptors. This predictive power can guide synthetic efforts and accelerate the discovery of new applications.

By focusing on these future research directions, the scientific community can fully elucidate and harness the unique chemical properties of this compound, paving the way for innovations in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing phosphonocholine derivatives using 3-chloropropylphosphonic acid?

- Methodological Answer : The synthesis involves coupling this compound with long-chain alcohols or alkylglycerols using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in tetrahydrofuran (THF) as the solvent. The reaction typically proceeds for 48 hours at room temperature, followed by hydrolysis and purification via flash column chromatography. Trimethylamine is subsequently used to quaternary-aminate intermediates, yielding phosphonocholine analogs .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and ensure proper ventilation. Avoid inhalation or skin contact. In case of spills, evacuate the area, contain the spill with inert materials, and dispose of waste following institutional hazardous material protocols. Emergency eyewash stations and showers should be accessible .

Q. Which analytical techniques are essential for characterizing this compound derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR confirm structural integrity and purity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) identifies molecular ions.

- Elemental Analysis : Validates stoichiometric composition .

Advanced Research Questions

Q. How can coupling reactions involving this compound be optimized to minimize by-products?

- Methodological Answer :

- Stoichiometry : Use a 10% molar excess of this compound (1.1 eq) relative to the alcohol substrate.

- Catalysis : DMAP (0.1 eq) accelerates the reaction by activating DCC.

- Solvent : THF ensures homogeneity; anhydrous conditions reduce side reactions.

- Workup : Post-reaction extraction with chloroform:methanol:ammonium hydroxide (60:40:7) removes unreacted starting materials .

Q. How do stereochemical outcomes in phosphonocholine analogs synthesized from this compound affect biological activity?

- Methodological Answer : The glycerol backbone in alkylglycerophosphonocholines forms sn2 and sn3 regioisomers during synthesis. These isomers can be resolved using chiral-phase HPLC or analyzed via NMR to assess their ratios. Biological assays (e.g., enzyme inhibition studies) should compare isomer-specific activities to determine structure-activity relationships .

Q. What mechanistic insights explain the role of the phosphonic acid group in enzyme-substrate interactions?

- Methodological Answer : The phosphonic acid group acts as a non-hydrolyzable phosphate mimic. In autotaxin (ATX) inhibition studies, the leaving group’s oxygen atom directly interacts with the enzyme’s active site. Replacement of this oxygen (e.g., with methylene or nitrogen) disrupts binding, highlighting the necessity of electrostatic interactions for substrate recognition .

Q. How should researchers address discrepancies in reported biological activities of phosphonocholine analogs?

- Methodological Answer :

- Purity Assessment : Use elemental analysis and NMR to verify compound purity.

- Isomer Separation : Chiral chromatography or preparative TLC resolves regioisomers.

- Assay Conditions : Standardize enzyme activity assays (e.g., substrate concentration, pH, temperature) to ensure reproducibility. Cross-validate findings with orthogonal techniques like surface plasmon resonance (SPR) .

Data Analysis and Interpretation

Q. What strategies are effective for analyzing contradictory data in phosphonocholine analog synthesis?

- Methodological Answer :

- Byproduct Identification : Use LC-MS to detect side products (e.g., unreacted alcohols or DCC adducts).

- Kinetic Studies : Monitor reaction progress via NMR to identify rate-limiting steps.

- Statistical Design : Apply factorial design of experiments (DoE) to optimize variables like temperature and solvent ratios .

Q. How can researchers validate the reproducibility of phosphonocholine analog synthesis across laboratories?

- Methodological Answer :

- Protocol Harmonization : Share detailed step-by-step procedures, including solvent drying methods (e.g., MgSO for alcohols).

- Interlaboratory Comparisons : Circulate reference samples for NMR and MS cross-validation.

- Error Tracking : Use lab notebooks or electronic systems to log deviations (e.g., humidity effects on DCC stability) .

Tables for Key Data

| Reaction Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Stoichiometry (Alcohol:Acid) | 1:1.1 | Maximizes coupling efficiency | |

| Reaction Time | 48 hours | Ensures complete conversion | |

| Purification Solvent System | CHCl:MeOH:NHOH (60:40:7) | Removes polar impurities |